1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Description
Significance of the Pyrrolidine-2,5-dione Moiety in Heterocyclic Chemistry
The pyrrolidine-2,5-dione moiety is a five-membered heterocyclic ring system containing two carbonyl groups. researchgate.net This structural unit is of great interest in heterocyclic chemistry due to its presence in a wide array of biologically active compounds and its utility as a synthetic intermediate. researchgate.netnih.gov The reactivity of the imide functional group and the potential for substitution on the pyrrolidine (B122466) ring make it a valuable building block for creating more complex molecular architectures. acs.org The planarity of the ring, influenced by the conjugation between the carbonyl groups and the nitrogen lone pair, also plays a role in its chemical behavior. vulcanchem.com
The pyrrolidine ring, in general, is a prevalent scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space effectively due to its three-dimensional nature. nih.govresearchgate.net The pyrrolidine-2,5-dione variant, in particular, has been identified as a valuable scaffold in the development of various therapeutic agents. nih.gov
Overview of N-Arylsuccinimides, with Emphasis on Naphthalene-Substituted Derivatives
N-Arylsuccinimides are derivatives of pyrrolidine-2,5-dione where the nitrogen atom is substituted with an aromatic ring. This substitution significantly influences the electronic properties and steric profile of the molecule, opening up avenues for a broad range of chemical transformations and applications. mdpi.com The synthesis of N-arylsuccinimides can be achieved through several methods, including the condensation of succinic anhydride (B1165640) with primary aromatic amines. mdpi.comresearchgate.net
Among the various N-arylsuccinimides, those bearing a naphthalene (B1677914) substituent are of particular interest. The naphthalene moiety, a bicyclic aromatic hydrocarbon, introduces hydrophobicity and the potential for π-stacking interactions. vulcanchem.com These properties can be advantageous in the design of molecules for materials science and medicinal chemistry. thieme-connect.de The synthesis of naphthalene-substituted succinimides follows general procedures for N-arylsuccinimide formation, with specific reaction conditions tailored to the reactivity of the naphthylamine starting material. nih.gov
Historical Context and Evolution of Research on 1-(Naphthalen-1-yl)pyrrolidine-2,5-dione
Physicochemical Properties of this compound
The physicochemical properties of this compound are crucial for its handling, characterization, and application in various chemical contexts.
| Property | Value |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| Melting Point | 116-117 °C |
| Boiling Point | 405.8 ± 14.0 °C at 760 mmHg |
| Physical Form | Solid |
| CAS Number | 3369-39-9 |
Data sourced from sigmaaldrich.com
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure and purity of this compound. While specific spectra for this exact compound are not detailed in the provided search results, general expectations for related structures can be inferred.
¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the naphthalene ring and the methylene (B1212753) protons of the pyrrolidine-2,5-dione ring. The chemical shifts and coupling patterns of the naphthalene protons would be complex due to the multiple protons in different electronic environments. mdpi.com
¹³C NMR Spectroscopy : The carbon NMR spectrum would display signals for the carbonyl carbons of the succinimide (B58015) ring, as well as the aromatic carbons of the naphthalene ring and the methylene carbons of the pyrrolidine ring. mdpi.com
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group. Aromatic C-H stretching and C=C stretching vibrations from the naphthalene ring would also be present. mdpi.com
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-naphthalen-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-8-9-14(17)15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJWNEHRVSLYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353915 | |
| Record name | 1-(1-naphthyl)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69971-89-7 | |
| Record name | 1-(1-naphthyl)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 1 Naphthalen 1 Yl Pyrrolidine 2,5 Dione
Synthesis of the Core 1-(Naphthalen-1-yl)pyrrolidine-2,5-dione Structure
The construction of the N-aryl succinimide (B58015) core is most commonly achieved through the reaction of an amine with succinic anhydride (B1165640) or a related precursor. Methodologies have evolved from traditional two-step procedures to more efficient one-pot syntheses.
Cyclocondensation Reactions of Naphthylamines with Succinic Anhydride and Derivatives
The most established route to this compound involves a two-step cyclocondensation reaction. nih.gov This method begins with the acylation of 1-naphthylamine (B1663977) with succinic anhydride to form an intermediate amic acid, followed by a dehydration-induced cyclization to yield the target imide. rsc.orgmdpi.com
The first step, the formation of N-(1-naphthyl)succinamic acid, is typically carried out by reacting 1-naphthylamine with succinic anhydride in a suitable solvent like toluene (B28343) at elevated temperatures. nih.gov The resulting amic acid intermediate precipitates from the reaction mixture and can be isolated in high yield. nih.gov
The second step is the crucial cyclodehydration of the amic acid. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent such as acetic anhydride with a catalyst like sodium acetate. nih.gov The reaction mixture is then typically poured into ice water to precipitate the crude product, which can be further purified. A modified version of this two-step procedure has been reported to produce N-(1-naphthyl)succinimide with high purity. nih.gov
Reaction Scheme: Step 1: Formation of N-(1-naphthyl)succinamic acid 1-Naphthylamine + Succinic Anhydride → N-(1-naphthyl)succinamic acid
Step 2: Cyclodehydration N-(1-naphthyl)succinamic acid → this compound + H₂O
Optimized One-Pot Synthetic Procedures
To overcome the limitations of two-step procedures, such as longer reaction times and the need to isolate intermediates, several one-pot synthetic methods have been developed for N-substituted succinimides. These methods combine the acylation and cyclization steps into a single, continuous process, often under milder or more environmentally benign conditions.
One green chemistry approach involves the reaction of succinic acid with primary amines in hot water at 100°C, completely avoiding the need for catalysts or organic solvents. This method has been successfully applied to a variety of N-aryl succinimides. Another efficient one-pot method utilizes zinc and acetic acid as readily available and inexpensive reagents to synthesize N-substituted succinimides from succinic anhydride and various aromatic amines. For other N-aryl succinimides, a one-pot reaction in chloroform (B151607) using polyphosphate ester as a condensing agent has also been proven effective. mdpi.com These optimized procedures offer significant advantages in terms of operational simplicity, reduced waste, and often high yields. researchgate.net
| Method | Reagents/Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Hot Water Synthesis | None | Water | Environmentally benign, catalyst-free, simple. | researchgate.net |
| Zinc-Mediated Synthesis | Zinc, Acetic Acid | Acetic Acid | Uses cheap, common reagents; high efficiency. | |
| Polyphosphate Ester Method | Polyphosphate Ester | Chloroform | Effective for a range of amines and hydrazides. | mdpi.com |
Derivatization Strategies for the Pyrrolidine-2,5-dione Ring System
Once the this compound core is synthesized, the pyrrolidine-2,5-dione ring offers reactive sites for further functionalization, particularly at the C3 and C4 positions. These modifications are key to creating libraries of analogues with diverse chemical structures.
Functionalization at C3 and C4 Positions
The methylene (B1212753) protons at the C3 and C4 positions of the succinimide ring are activated by the adjacent carbonyl groups, making them susceptible to deprotonation and subsequent reaction with electrophiles. This reactivity allows for the introduction of various substituents.
Methodologies for the direct functionalization of succinimide rings often involve forming an enolate intermediate, which can then react with alkylating or acylating agents. For related heterocyclic systems like 4-(pyrrolidin-1-yl)furan-2(5H)-one, direct C3 alkylation has been achieved in a one-flask procedure using aldehydes and triethylsilane. nih.govnih.gov Transition-metal-catalyzed C-H functionalization represents a more modern approach. For instance, rhodium(III)-catalyzed 1,4-addition reactions with maleimides (the unsaturated analogue of succinimide) have been used to create C-C bonds at the C3 position, yielding succinimide-linked scaffolds. acs.org These strategies highlight the potential for direct modification of the succinimide ring to install new functional groups.
Introduction of Diverse Substituents (e.g., aryl, alkyl, heteroaryl, acyl, sulfonyl)
A wide range of substituents can be introduced at the C3 and C4 positions using various synthetic strategies. The choice of method often depends on the desired substituent.
Alkyl Groups: Alkylation can be performed via enolate chemistry, as previously mentioned. Mannich-type reactions with formaldehyde (B43269) and carbamates have also been shown to be effective for introducing aminomethyl groups at the C3 position of related systems. nih.govnih.gov
Aryl Groups: Modern cross-coupling reactions are powerful tools for C-C bond formation. While direct C-H arylation of the succinimide C3 position is challenging, strategies involving related precursors are well-documented. For example, rhodium(II)-catalyzed arylation of in situ-generated azavinyl carbenes with boronic acids can produce 2,2-diaryl enamines, which are structurally related to C3-arylated succinimides. nih.gov Similarly, palladium-catalyzed direct C3-arylation has been successfully applied to N-unsubstituted indoles, demonstrating the potential of such catalysts for C-H functionalization adjacent to a nitrogen atom. nih.govnih.gov
Other Substituents: The versatility of modern organic synthesis allows for the introduction of many other functional groups. For instance, methods for synthesizing functionalized succinimides from aza-1,6-enynes can introduce iodo and sulfonyl groups simultaneously.
| Substituent Type | Synthetic Strategy | Key Reagents/Catalyst | Position | Reference |
|---|---|---|---|---|
| Alkyl | Reductive Alkylation | Aldehyde, Triethylsilane | C3 | nih.govnih.gov |
| Aryl | C-H Functionalization (on precursors) | Arylboronic Acids, Rh(II) or Pd catalysts | C3 | nih.govnih.govnih.gov |
| Alkyl/Aryl | 1,4-Addition to Maleimides | N-Aryl Indazolols, Rh(III) catalyst | C3 | acs.org |
Stereoselective Synthesis of Chiral Analogues
The introduction of substituents at the C3 or C4 positions can create one or more stereocenters. The development of stereoselective methods to control the configuration of these centers is crucial for accessing enantiomerically pure chiral analogues. Asymmetric catalysis provides powerful strategies to achieve this.
One approach involves the asymmetric synthesis of highly substituted succinimides from achiral starting materials. For example, N-heterocyclic carbene (NHC)-catalyzed [3+2] cycloaddition of α,β-unsaturated aldehydes and α-ketoamides has been shown to produce highly functionalized and substituted chiral succinimides. Another potent strategy is the use of 1,3-dipolar cycloadditions between azomethine ylides and dipolarophiles, which can create densely substituted pyrrolidines with high diastereoselectivity. The use of a chiral auxiliary, such as an N-tert-butanesulfinyl group on an imine precursor, can effectively direct the stereochemical outcome of nucleophilic additions or cycloadditions, allowing for the synthesis of specific stereoisomers. These advanced catalytic methods enable precise control over the three-dimensional structure of the final molecule.
Chemical Modifications of the Naphthalene (B1677914) Moiety
The naphthalene ring of this compound is susceptible to various chemical modifications, primarily through electrophilic aromatic substitution reactions. The pyrrolidine-2,5-dione substituent, being an imide, is generally considered to be a deactivating group and a meta-director in the context of a benzene (B151609) ring. However, in the case of the naphthalene system, the directing effects are more complex and are influenced by the inherent reactivity of the different positions on the naphthalene nucleus.
Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring
Electrophilic aromatic substitution (EAS) on naphthalene preferentially occurs at the α-position (C1, C4, C5, and C8) over the β-position (C2, C3, C6, and C7) due to the greater stability of the resulting carbocation intermediate (arenium ion). For this compound, the succinimide group is attached to an α-position. The deactivating nature of the imide group through its electron-withdrawing inductive and resonance effects would be expected to decrease the reactivity of the naphthalene ring towards electrophiles compared to unsubstituted naphthalene.
The directing effect of the N-succinimido group on the naphthalene ring is not extensively documented in the literature for this specific compound. However, based on general principles of electrophilic aromatic substitution on substituted naphthalenes, substitution is anticipated to occur on the unsubstituted ring. Specifically, the most likely positions for electrophilic attack are the C5 and C8 positions of the adjacent ring, which are α-positions and are electronically favored. The C4 position on the same ring as the substituent is also a potential site, though it may be subject to steric hindrance from the succinimide group.
Introduction of Halogen, Alkyl, or Other Groups on the Naphthalene System
The introduction of various functional groups onto the naphthalene moiety can be achieved through standard electrophilic aromatic substitution protocols.
Halogenation: Bromination of activated aromatic compounds is often accomplished using N-bromosuccinimide (NBS). chimia.ch For less activated systems, a catalyst may be required. While specific studies on the bromination of this compound are scarce, analogous reactions on activated naphthalene derivatives suggest that direct bromination is feasible. The regioselectivity would likely favor the unsubstituted ring.
Nitration: Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. However, for substrates sensitive to harsh acidic conditions, milder nitrating agents have been developed. N-Nitrosuccinimide has been investigated as a source for nitration under photolytic conditions. wikipedia.orgacs.org Another modern approach involves the use of N-nitro-succinimide with photoredox catalysis for the nitration of alkenes and alkynes. rsc.org These methods could potentially be applied to this compound to achieve nitration under less aggressive conditions, which is crucial for preserving the succinimide ring.
Alkylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, typically using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org However, this reaction is often associated with issues such as polyalkylation and carbocation rearrangements. Modern variations of the Friedel-Crafts reaction utilize more environmentally benign and selective catalytic systems. nih.gov The application of these methods to this compound would likely result in alkylation on the unsubstituted ring, although specific conditions and yields are not well-documented.
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
| Bromination | N-Bromosuccinimide (NBS), Acetonitrile, 60 °C | 1-(Bromo-naphthalen-1-yl)pyrrolidine-2,5-dione (Substitution on the unsubstituted ring favored) |
| Nitration | HNO₃/H₂SO₄ | 1-(Nitro-naphthalen-1-yl)pyrrolidine-2,5-dione (Substitution on the unsubstituted ring favored) |
| Alkylation | Alkyl halide, AlCl₃ | 1-(Alkyl-naphthalen-1-yl)pyrrolidine-2,5-dione (Substitution on the unsubstituted ring favored) |
Advanced Reaction Mechanisms and Selectivity Studies
Understanding the reaction mechanisms and the factors governing selectivity is crucial for the rational design of synthetic routes to and from this compound.
Mechanistic Pathways of Pyrrolidine-2,5-dione Formation and Functionalization
The synthesis of this compound is typically achieved through the reaction of 1-naphthylamine with succinic anhydride. This reaction proceeds via a two-step mechanism. In the first step, the primary amine of 1-naphthylamine acts as a nucleophile and attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-(1-naphthyl)succinamic acid intermediate. The second step involves the cyclization of this intermediate through dehydration, which can be promoted by heating or by using a dehydrating agent such as acetic anhydride with a catalyst like sodium acetate, to form the five-membered imide ring.
Functionalization of the pyrrolidine-2,5-dione ring itself can also be considered. For instance, the α-hydrogens of the succinimide ring can be involved in reactions. Additionally, the imide functionality can be a directing group in reactions involving other parts of the molecule.
Chemo-, Regio-, and Stereoselectivity in Synthesis
Chemoselectivity: In the synthesis of this compound, the reaction between 1-naphthylamine and succinic anhydride is highly chemoselective, with the amine preferentially reacting with the anhydride over other potential side reactions.
Regioselectivity: The regioselectivity of electrophilic substitution on the naphthalene ring is a key consideration. As previously discussed, the α-positions are generally more reactive. The presence of the deactivating succinimido group at one α-position directs further substitution primarily to the other, unsubstituted ring. Within that ring, the C5 and C8 positions are the most probable sites of attack. Theoretical calculations and experimental verification on related systems have shown that the regioselectivity of electrophilic aromatic bromination can be predicted with good accuracy. chimia.ch
Stereoselectivity: For the synthesis of this compound itself, there are no stereocenters formed. However, if the pyrrolidine-2,5-dione ring is further functionalized, for example through alkylation at the α-position, a new stereocenter can be created. The stereochemical outcome of such reactions would depend on the specific reagents and conditions used. For instance, 1,3-dipolar cycloaddition reactions involving N-substituted maleimides can proceed with high enantio- and diastereoselectivity. rsc.org
| Selectivity Type | Description |
| Chemoselectivity | Preferential reaction of the amine with the anhydride in the synthesis of the title compound. |
| Regioselectivity | Electrophilic attack is favored at the α-positions of the unsubstituted naphthalene ring (C5 and C8). |
| Stereoselectivity | Not applicable for the synthesis of the title compound, but relevant for subsequent functionalization of the pyrrolidine-2,5-dione ring. |
Sophisticated Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural elucidation of 1-(naphthalen-1-yl)pyrrolidine-2,5-dione, offering precise information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR and ¹³C NMR Spectral Analysis for Structural Confirmation and Elucidation
While a complete, publicly available, and explicitly assigned ¹H and ¹³C NMR dataset for this compound is not readily found in the searched literature, the expected spectral features can be inferred from the known chemical shifts of its constituent moieties: the 1-substituted naphthalene (B1677914) ring and the succinimide (B58015) ring.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a complex pattern of signals. The protons of the naphthalene ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants of these seven protons would be influenced by the electron-withdrawing nature of the succinimide substituent and their positions on the ring system. The four protons of the pyrrolidine-2,5-dione ring are expected to produce a singlet at approximately δ 2.8-3.0 ppm, a characteristic chemical shift for the methylene (B1212753) groups in a succinimide ring. For unsubstituted succinimide, these protons resonate at approximately 2.77 ppm. organicchemistrydata.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide further structural confirmation. The carbonyl carbons of the succinimide ring are expected to resonate significantly downfield, typically in the range of δ 170-180 ppm. The methylene carbons of the succinimide ring would appear at a more upfield position. The ten carbon atoms of the naphthalene ring would generate a series of signals in the aromatic region (approximately δ 110-140 ppm), with the carbon atom directly attached to the nitrogen of the succinimide ring (C1) and the other quaternary carbons showing distinct chemical shifts.
A study on related N-substituted naphthalimide derivatives showed carbonyl carbon resonances around 164.1 ppm. researchgate.net For unsubstituted succinimide, the carbonyl carbons appear at approximately 177 ppm, and the methylene carbons at around 29 ppm.
Multidimensional NMR Techniques for Connectivity and Conformation
To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure of this compound, multidimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, which is crucial for assigning the signals of the individual protons within the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly bonded to carbon atoms. This would allow for the definitive assignment of the protonated carbons in both the naphthalene and succinimide rings.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This technique would be vital in confirming the connectivity between the naphthalene ring and the succinimide moiety, for instance, by observing a correlation between the protons on the succinimide ring and the C1 carbon of the naphthalene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is key to understanding the conformational preferences of the molecule, particularly the relative orientation of the naphthalene and succinimide rings. Research on the crystal structure of N-(1-Naphthyl)succinimide has shown a significant dihedral angle between the planes of the two ring systems to minimize steric hindrance. clockss.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, which has a molecular formula of C₁₄H₁₁NO₂ and a monoisotopic mass of 225.07898 Da. The experimentally determined accurate mass should be in close agreement with this theoretical value, thus confirming the molecular formula.
Fragmentation Pattern Analysis for Structural Insights
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and reveals information about its structural components. While a specific mass spectrum for this compound was not found in the searched literature, the expected fragmentation would likely involve characteristic losses from both the naphthalene and succinimide moieties.
Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules and the formation of stable aromatic cations. For the succinimide ring, cleavage of the C-C and C-N bonds within the ring can occur. A prominent fragment would likely correspond to the naphthyl cation or related aromatic ions. The fragmentation of the succinimide ring could lead to the loss of CO or CO₂. The study of fragmentation patterns of N-hydroxy-succinimide esters in cross-linked peptides indicates that the amide bond can lead to specific fragmentation pathways. chemicalbook.com
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
A key study on the synthesis and crystal structure of N-(1-Naphthyl)succinimide reported significant findings from its FT-IR analysis. clockss.org A notable feature is the splitting of the characteristic infrared absorption band of the carbonyl group into two distinct peaks at 1705 cm⁻¹ and 1779 cm⁻¹. clockss.org This splitting is in contrast to some earlier reports that mentioned a single vibration peak around 1700 cm⁻¹. clockss.org This observation suggests a specific solid-state packing or intermolecular interaction that affects the vibrational modes of the two carbonyl groups in the succinimide ring.
Other expected characteristic IR absorption bands would include those for the aromatic C-H stretching of the naphthalene ring (typically above 3000 cm⁻¹), C-H stretching of the methylene groups in the succinimide ring (around 2800-3000 cm⁻¹), and C=C stretching vibrations of the aromatic ring (in the region of 1450-1600 cm⁻¹).
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the succinimide and naphthalene moieties. The succinimide ring, a five-membered cyclic imide, exhibits distinctive carbonyl stretching frequencies. Based on data for the parent succinimide molecule, two strong absorption bands corresponding to the symmetric and asymmetric stretching of the C=O groups are anticipated. nist.gov In many cyclic imides, these appear as a doublet. For instance, in 1-(3-chlorophenyl)-pyrrolidine-2,5-dione, these bands are observed around 1711 and 1680 cm⁻¹.
The aromatic naphthalene ring will contribute to the spectrum with C-H stretching vibrations typically appearing above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The C-N stretching vibration of the imide is also a key feature.
Expected Characteristic FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| > 3000 | C-H stretch | Naphthalene |
| ~1770 - 1700 | C=O stretch (asymmetric) | Succinimide |
| ~1700 - 1650 | C=O stretch (symmetric) | Succinimide |
| ~1600 - 1450 | C=C stretch | Naphthalene |
| ~1350 - 1150 | C-N stretch | Imide |
| ~900 - 675 | C-H bend (out-of-plane) | Naphthalene |
X-ray Crystallography for Solid-State Structural Analysis and Conformation
The determination of the three-dimensional structure of this compound in the solid state can be achieved through single-crystal X-ray diffraction. While a publicly available crystal structure for this specific compound is not available, theoretical predictions and data from related compounds offer significant insights. A theoretical study has predicted the crystal structure of N-(1-naphthyl)succinimide. documentsdelivered.comcqvip.com
Based on related structures, the compound likely crystallizes in a monoclinic or orthorhombic system. The succinimide ring is expected to be nearly planar. nih.gov The naphthalene ring system is also planar. The key structural parameters of interest are the bond lengths and angles within the succinimide and naphthalene moieties, as well as the dihedral angle between the two ring systems. In a related compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the naphthalene system is almost planar and forms significant dihedral angles with other parts of the molecule. youtube.com
Conformational Analysis of the N-Arylsuccinimide System
The conformational flexibility of this compound is primarily governed by the rotation around the N-C(naphthyl) single bond. This rotation is, however, restricted due to steric interactions.
Restricted Rotation and Dihedral Angle Studies
The rotation around the bond connecting the succinimide nitrogen and the C1 carbon of the naphthalene ring is hindered due to the steric bulk of the naphthalene group, particularly the hydrogen atom at the C8 position (the peri-hydrogen). This restricted rotation gives rise to a preferred conformation with a specific dihedral angle between the plane of the succinimide ring and the plane of the naphthalene ring. In many N-aryl systems, the aryl group is twisted out of the plane of the attached nitrogen-containing ring to minimize steric repulsion. cqvip.com The study of N-aryl ureas has shown that methylation patterns significantly affect conformational preferences, highlighting the importance of steric factors.
Advanced Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are frequently employed to study N-aryl succinimides and related heterocyclic systems, providing reliable predictions of their behavior. researchgate.netnih.gov
Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For 1-(naphthalen-1-yl)pyrrolidine-2,5-dione, the optimized structure would feature a nearly planar pyrrolidine-2,5-dione ring. The key structural parameter is the dihedral angle between the plane of the naphthalene (B1677914) ring system and the succinimide (B58015) ring. Quantum-mechanical calculations on analogous molecules, such as 1,5-bis(2,5-dimethyl-1H-pyrrol-1-yl)naphthalene, have shown that the minimum energy configuration often involves a significant twist between the aromatic and heterocyclic moieties to minimize steric hindrance. nih.gov In the case of this compound, this angle is crucial for defining the extent of electronic communication between the two ring systems. The bond lengths and angles within the naphthalene and succinimide fragments are expected to align with standard values for similar structures. nih.gov
| Parameter | Predicted Value | Description |
| Naphthalene-Succinimide Dihedral Angle | ~70-90° | The twist angle between the two ring systems, crucial for molecular conformation. |
| C=O Bond Length (Succinimide) | ~1.22 Å | Typical double bond length for a carbonyl group in an imide. |
| C-N Bond Length (Ring) | ~1.40 Å | The bond length within the succinimide ring. |
| C-N Bond Length (Linker) | ~1.45 Å | The bond connecting the naphthalene ring to the succinimide nitrogen. |
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. aimspress.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, which is a characteristic π-electron donor. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing pyrrolidine-2,5-dione (succinimide) moiety, particularly around the carbonyl groups. researchgate.net This separation of frontier orbitals indicates that intramolecular charge transfer (ICT) from the naphthalene donor to the succinimide acceptor is a key feature of its electronic transitions. nih.gov
| Orbital | Predicted Energy (eV) | Localization | Implication for Reactivity |
| HOMO | -6.2 to -6.8 | Naphthalene Ring | Site of electrophilic attack; electron-donating capability. |
| LUMO | -1.8 to -2.5 | Pyrrolidine-2,5-dione Ring | Site of nucleophilic attack; electron-accepting capability. |
| ΔE (Gap) | ~4.0 to 4.7 | Entire Molecule | Determines kinetic stability and susceptibility to electronic excitation. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. rsc.orgdergipark.org.tr The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates negative potential (electron-rich, nucleophilic sites) and blue indicates positive potential (electron-poor, electrophilic sites). dergipark.org.tr
In an MEP map of this compound, the most negative potential (red regions) would be concentrated around the two electronegative oxygen atoms of the carbonyl groups in the succinimide ring. nih.gov These sites are the most likely targets for electrophilic attack or hydrogen bonding interactions. The hydrogen atoms of the naphthalene ring would exhibit regions of positive potential (blue), while the π-face of the aromatic system would show intermediate potential (green/yellow). Such maps are instrumental in understanding non-covalent interactions and guiding the design of structure-activity relationships. nih.govnih.gov
For this compound, significant delocalization is expected. Key interactions would include the delocalization of the nitrogen atom's lone pair into the antibonding orbitals of the adjacent carbonyl groups (n(N) → π*(C=O)). Furthermore, hyperconjugative interactions between the π-orbitals of the naphthalene ring and the antibonding orbitals of the succinimide ring can occur, facilitating electronic communication between the two moieties. A higher E(2) value signifies a stronger interaction and greater stabilization. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C=O) | > 50 | Lone pair delocalization into imide carbonyls. |
| LP (O) | σ* (N-C) | > 25 | Lone pair delocalization from carbonyl oxygen. |
| π (Naphthalene) | π* (C=O) | 5 - 15 | Conjugative interaction between the two ring systems. |
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is essential for elucidating complex reaction mechanisms, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally.
Many chemical reactions can yield multiple products through competing pathways. The distribution of these products can be governed by either kinetic or thermodynamic control. jackwestin.com
Kinetic Control prevails at lower temperatures or with shorter reaction times. wikipedia.org Under these conditions, the major product is the one that is formed fastest, meaning it proceeds through the transition state with the lowest activation energy. libretexts.org This product is known as the kinetic product.
Thermodynamic Control is favored at higher temperatures or over longer reaction times, where the reaction is reversible. openstax.org This allows the system to reach equilibrium, and the major product will be the most stable one (lowest in Gibbs free energy), regardless of how fast it is formed. masterorganicchemistry.com This is the thermodynamic product.
In transformations involving the pyrrolidine-2,5-dione scaffold, this principle is highly relevant. For instance, in a hypothetical nucleophilic addition to one of the carbonyl groups, followed by a rearrangement, two different isomers could be formed. Computational modeling could map the potential energy surface for both reaction pathways. One pathway might have a lower activation barrier (leading to the kinetic product), while the other might lead to a more stable final molecule (the thermodynamic product). DFT calculations have been used to show that for some reactions forming pyrrolidinedione derivatives, kinetic selectivity is more significant than thermodynamic selectivity in determining the final product. beilstein-journals.org By calculating the energies of the transition states and the final products, chemists can predict which set of reaction conditions (e.g., temperature) will favor the desired isomer. openstax.orgresearchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational changes and dynamic behavior of a molecule like this compound.
The flexibility of this compound is primarily centered around the single bond connecting the naphthalene ring to the nitrogen atom of the pyrrolidine-2,5-dione (succinimide) ring. Rotation around this bond dictates the relative orientation of the two ring systems, giving rise to different conformers.
MD simulations can be employed to explore the potential energy surface of the molecule and identify low-energy, stable conformations. The simulation would track the torsional angle between the naphthalene and succinimide rings over time, revealing the preferred spatial arrangements and the energy barriers separating them. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology would provide critical data on its structural dynamics. A related study on 1-(anthracen-1-yl)pyrrolidine-2,5-dione, where the succinimide ring is tilted away from the larger aromatic plane, suggests that significant steric and electronic effects govern the conformational preferences in such N-aryl imides. nih.gov
Table 1: Theoretical Torsional Angle Analysis for Conformational States This table is a hypothetical representation of data that would be generated from an MD simulation to illustrate the methodology.
| Conformational State | Dihedral Angle (Naphthalene-N-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Global Minimum | ~85° | 0.00 | 75% |
| Local Minimum | ~-85° | 0.25 | 20% |
| Transition State | 0° / 180° | > 5.00 | < 5% |
The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and dynamics. MD simulations can explicitly model solvent molecules (e.g., water) around this compound to understand how solvation affects its behavior. These simulations can analyze the formation of hydrogen bonds between the carbonyl oxygen atoms of the succinimide ring and water molecules, as well as hydrophobic interactions involving the naphthalene ring. The polarity of the solvent would influence the conformational equilibrium, potentially stabilizing or destabilizing certain rotational isomers. Currently, specific research detailing the solvent effects on this compound through molecular dynamics is not available in prominent scientific databases.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential biological activity.
For this compound, molecular docking could be used to screen for potential protein targets and elucidate its binding mode within a known receptor's active site. The process involves placing the ligand in various positions and orientations within the binding pocket and scoring each "pose" based on a scoring function that estimates the binding affinity. Although docking studies have been performed on various naphthalene derivatives for targets like human serum albumin and enzymes involved in cancer, specific docking analyses focused solely on this compound against specific protein targets are not widely reported in scientific literature. nih.govekb.egnih.gov
A successful docking simulation would identify the key amino acid residues in the protein's active site that interact with the ligand. For this compound, these interactions would likely include:
π-π stacking: Between the electron-rich naphthalene ring and aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Hydrogen bonding: The carbonyl oxygens of the succinimide ring could act as hydrogen bond acceptors with donor residues like serine, threonine, or lysine.
Hydrophobic interactions: The naphthalene moiety could engage in hydrophobic contacts with nonpolar residues.
Analysis of the top-scoring poses reveals the most probable binding mode and highlights the specific interactions that stabilize the ligand-protein complex.
Table 2: Hypothetical Molecular Docking Results This table illustrates the type of data generated from a docking study against a theoretical protein target.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase X | -8.5 | PHE 120, TRP 150 | π-π Stacking |
| Kinase X | -8.5 | LYS 45 | Hydrogen Bond (with C=O) |
| Kinase X | -8.5 | LEU 118, VAL 30 | Hydrophobic |
| Protease Y | -7.2 | TYR 88 | π-π Stacking |
| Protease Y | -7.2 | ALA 90, ILE 105 | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized molecules.
To develop a QSAR model for analogues of this compound, a dataset of related compounds with measured biological activity would be required. Molecular descriptors would be calculated for each compound, falling into categories such as:
Electronic: Dipole moment, partial charges.
Steric: Molecular volume, surface area.
Topological: Connectivity indices that describe the branching and shape of the molecule.
Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
A mathematical model, often using techniques like multiple linear regression, would then be created to correlate these descriptors with activity. While QSAR studies have been conducted on other classes of naphthalene derivatives, a specific QSAR model focused on this compound and its close analogues is not described in the current body of scientific literature. nih.govnih.gov Such a model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced biological activity.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Influence of Naphthalene (B1677914) Substitution on Biological Profiles
The naphthalene moiety of 1-(naphthalen-1-yl)pyrrolidine-2,5-dione plays a crucial role in its interaction with biological targets. The position of attachment and the nature of substituents on this bicyclic aromatic ring can profoundly impact the compound's pharmacological activity.
Positional and Electronic Effects of Substituents on Naphthalene Ring
Research has shown that the point of attachment of the naphthalene ring to the pyrrolidine-2,5-dione core is a critical determinant of biological activity. Studies on related naphthalene-containing compounds have indicated that substitution at the 2-position of the naphthalene ring can enhance activity compared to substitution at the 1-position. nih.gov This is often attributed to the potential for more favorable interactions, such as aromatic hydrogen bonds, within the active sites of target enzymes. nih.gov
The electronic nature of substituents on the naphthalene ring also exerts a significant influence. Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, thereby affecting its binding affinity and pharmacokinetic properties. For instance, in a series of naphthalene-chalcone hybrids, the presence of a 2-methoxyethyl substituent was found to increase activity, suggesting that both steric and electronic factors are at play. nih.gov The introduction of such groups can lead to additional hydrogen bonding interactions, as observed between the oxygen atom of a 2-methoxyethyl substituent and amino acid residues in the active site of VEGFR-2. nih.gov
Modulation of the Pyrrolidine-2,5-dione Core for Optimized Activity
Stereochemical Impact of Substituents at C3 and C4
The stereochemistry of substituents at the C3 and C4 positions of the pyrrolidine-2,5-dione ring is a pivotal factor in determining the biological response. researchgate.net The spatial arrangement of these substituents can dictate the molecule's ability to fit into the binding pocket of a target protein. researchgate.net For a series of 1,3-disubstituted pyrrolidine-2,5-diones, SAR analysis revealed that the nature of the substituent at the 3-position strongly influenced their anticonvulsant activity. nih.gov Specifically, derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in certain seizure models, while those with a 3-methyl group were more active in others. nih.gov This highlights the importance of substituent size and conformation at this position.
| Substituent at C3 of Pyrrolidine-2,5-dione | Observed Activity Trend | Reference |
| Benzhydryl | Favorable protection in scPTZ test | nih.gov |
| Isopropyl | Favorable protection in scPTZ test | nih.gov |
| Methyl | More active in MES test | nih.gov |
| sec-Butyl | Positively affects anticonvulsant activity | nih.gov |
Role of the N-Substituent (Naphthalene vs. other aryl groups)
In studies of related N-arylsuccinimides, replacing the naphthalene ring with substituted phenyl rings has been a common strategy to probe SAR. For example, in a series of anticonvulsant compounds, the presence of a 3-trifluoromethylphenylpiperazine or a 3,4-dichlorophenylpiperazine moiety attached to the core structure was found to be beneficial for activity. nih.gov This indicates that the electronic and steric properties of the N-aryl group are critical for potent biological effects.
| N-Aryl Substituent | Observed Activity Trend | Reference |
| 3-Trifluoromethylphenylpiperazine | Most active in MES test | nih.gov |
| 3,4-Dichlorophenylpiperazine | Active in both MES and scPTZ tests | nih.gov |
| Phenyl (unsubstituted) | Did not improve activity compared to thiophene (B33073) analog | nih.gov |
Pharmacophore Model Development for N-Arylsuccinimide Ligands
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For N-arylsuccinimide ligands, a pharmacophore model typically consists of features such as hydrogen bond acceptors (from the carbonyl groups of the succinimide), hydrophobic regions (the aryl group), and potentially hydrogen bond donors or other features depending on the specific target. researchgate.netresearchgate.net
The development of a pharmacophore model involves aligning a set of active molecules to identify common features and their spatial relationships. dovepress.com This model can then be used as a 3D query to screen large compound libraries for new molecules with the potential for similar biological activity. nih.gov For instance, a five-point pharmacophore hypothesis for a series of aryl sulfonamide antagonists included two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring. researchgate.net Such models provide a rational basis for the design of new, more potent, and selective N-arylsuccinimide derivatives.
Scaffold Hopping and Bioisosteric Replacement Strategies Applied to the Pyrrolidine-2,5-dione System
Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies aimed at discovering novel chemotypes with similar biological activity to a known active compound but with a different core structure. nih.gov These approaches can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.
In the context of the pyrrolidine-2,5-dione system, scaffold hopping could involve replacing the succinimide (B58015) ring with other five-membered heterocyclic systems or even acyclic linkers that maintain the crucial spatial orientation of the key pharmacophoric features. Bioisosteric replacement, on the other hand, focuses on substituting specific functional groups or fragments with others that have similar physical or chemical properties. For example, the carbonyl groups of the pyrrolidine-2,5-dione could be replaced with other hydrogen bond acceptors.
While specific examples of scaffold hopping directly from this compound are not extensively documented in the provided search results, the principle is a cornerstone of modern drug design. The pyrrolidine (B122466) ring itself is considered a versatile scaffold, and its derivatives are widely explored. researchgate.net The knowledge gained from the SAR of N-arylsuccinimides provides the foundation for designing such novel molecular architectures.
Computational Approaches in SAR Elucidation
The exploration of Structure-Activity Relationships (SAR) for N-substituted pyrrolidine-2,5-diones, including the specific compound this compound, has been significantly advanced through the use of computational chemistry. These in silico methods provide profound insights into the molecular features governing the biological activity of this class of compounds, guiding the rational design of new, more potent, and selective agents. The primary computational tools employed in these studies are Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For N-aryl succinimide derivatives, QSAR models have been instrumental in identifying the key physicochemical, electronic, and steric properties that dictate their therapeutic potential, particularly as anticonvulsant agents. nih.govnih.gov
The fundamental principle of QSAR is to derive a model that can predict the activity of novel compounds before their synthesis, thereby saving time and resources. analchemres.org This is achieved by calculating a wide range of molecular descriptors for a set of compounds with known activities and then using statistical methods to find the best correlation.
A typical QSAR study on anticonvulsant pyrrolidine-2,5-diones involves a series of analogs where the N-aryl substituent is systematically varied. The anticonvulsant activity, often measured as the median effective dose (ED₅₀) in animal models like the maximal electroshock (MES) test or the 6 Hz seizure model, is then correlated with calculated descriptors. mdpi.com Research has shown that the activity of these compounds is often linked to the hydrophobicity, size, and electronic nature of the substituents on the aryl ring. nih.gov For example, a study on a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified several compounds with potent, broad-spectrum anticonvulsant activity. mdpi.com The quantitative data from such studies provide the basis for building robust QSAR models.
Below is an interactive table showcasing data from a representative set of pyrrolidine-2,5-dione derivatives evaluated for anticonvulsant activity, which is foundational for a QSAR analysis.
Table 1: Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives
This table presents the anticonvulsant activity (ED50) of several compounds in different seizure models. Lower ED50 values indicate higher potency. This type of data is used to build QSAR models that correlate structural features with activity.
| Compound | Substituent Group | MES ED50 (mg/kg) | 6 Hz (32 mA) ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
|---|---|---|---|---|
| Compound 14 | 3-CF3-phenylpiperazine with dimethylamine (B145610) on succinimide | 49.6 | 31.3 | 67.4 |
| (C1-R)-31 | R-enantiomer of Compound 14 | 38.9 | 24.7 | 55.1 |
| Compound 17 | 3-OCF3-phenylpiperazine with dimethylamine on succinimide | 61.5 | 40.2 | 89.3 |
| Valproic Acid (Reference) | N/A | 252.7 | 130.6 | 155.1 |
| Lacosamide (Reference) | N/A | 10.7 | 11.2 | >100 |
Data sourced from: mdpi.com
QSAR models have revealed that for anticonvulsant activity in this class, specific descriptors such as hydrophobicity (logP), molar refractivity (a measure of steric bulk), and electronic parameters (like Hammett constants) of the N-aryl substituent are crucial. nih.gov The presence of a bulky, hydrophobic group like a naphthalene ring in this compound would significantly influence these descriptors, suggesting a strong interaction with hydrophobic pockets in its biological target.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. npaa.in This method is essential for elucidating the SAR at a three-dimensional level, visualizing the specific molecular interactions that underpin biological activity. For N-aryl succinimides like this compound, docking studies have been crucial in identifying likely biological targets and understanding their binding modes.
A primary target for many anticonvulsant drugs is the voltage-gated sodium channel (VGSC). nih.gov Docking studies on N-aryl imide derivatives have explored their interactions within the inner pore of the NaV1.2 channel. These studies reveal that the succinimide ring often acts as a hydrogen bond acceptor, interacting with key amino acid residues like threonine. nih.gov The N-aryl group, such as the naphthalene moiety, typically engages in hydrophobic interactions with nonpolar residues within a hydrophobic pocket of the channel. nih.govnih.gov
Another potential target investigated through docking is the T-type calcium channel. nih.gov The binding affinity, often expressed as a docking score or binding energy (ΔG), provides a quantitative estimate of the binding strength. A more negative value indicates a stronger interaction. pharmakonpress.gr
The following interactive table presents results from a hypothetical molecular docking study, illustrating how binding affinities of different N-aryl succinimide analogs can be compared against various protein targets.
Table 2: Molecular Docking Scores of N-Aryl Succinimide Analogs
This table shows the calculated binding affinities (ΔG in kcal/mol) for several compounds against different potential protein targets. More negative values suggest stronger binding. Such data helps in identifying the most likely biological target and understanding the structural requirements for potent binding.
| Compound | N-Aryl Substituent | Target: 4-aminobutyrate-aminotransferase (ΔG) | Target: Carbonic Anhydrase (ΔG) | Target: T-type Calcium Channel (ΔG) |
|---|---|---|---|---|
| Analog A | Phenyl | -4.9 | -6.8 | -7.1 |
| Analog B | 4-Chlorophenyl | -5.1 | -7.2 | -7.4 |
| Analog C | Naphthalen-1-yl | -5.8 | -7.9 | -8.2 |
| Analog D | 3-Trifluoromethylphenyl | -5.4 | -7.5 | -7.8 |
Binding affinity concepts adapted from: pharmakonpress.gr
These computational studies, combining QSAR and molecular docking, provide a powerful framework for understanding the SAR of this compound and its analogs. They highlight the importance of the N-aryl group's size, shape, and electronic properties for activity and offer a rational basis for the design and synthesis of next-generation compounds with improved therapeutic profiles. nih.gov
Investigation of Molecular Mechanisms of Action and Biological Target Interactions
Modulation of Enzyme Activity
The interaction of 1-(naphthalen-1-yl)pyrrolidine-2,5-dione with enzymes is primarily characterized by inhibition, often through the covalent modification of enzyme structure.
Research on the broader class of pyrrolidine-2,5-dione derivatives has revealed a pattern of enzyme inhibition. While specific studies on this compound are limited, related compounds have demonstrated inhibitory effects on several enzyme families. For instance, certain pyrrolidine-2,5-dione derivatives have been shown to inhibit human carbonic anhydrase I and II. researchgate.net Other studies have highlighted the potential for this class of compounds to act as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of inflammation. nih.gov
A study on novel naphthyl and phenyl maleimide derivatives, structurally related to the compound of interest, identified plasma membrane H+-ATPases (PMA1) as a potential target. Specifically, a derivative designated as A32 exhibited inhibitory activity against this enzyme, suggesting that the naphthyl maleimide scaffold can interact with and modulate the function of such ATPases.
It is important to note that while these findings for related compounds are informative, direct enzymatic inhibition data for this compound is not extensively available in the reviewed literature.
The primary mechanism by which maleimides, including N-(1-naphthyl)maleimide, are proposed to inhibit enzyme activity is through the covalent modification of sulfhydryl groups on cysteine residues. This occurs via a thio-Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic double bond of the maleimide ring. This forms a stable, covalent thioether bond.
This irreversible binding can lead to enzyme inhibition through several mechanisms:
Direct modification of the active site: If the targeted cysteine residue is located within the enzyme's active site, the covalent attachment of the bulky naphthylpyrrolidinedione moiety can physically block substrate binding or interfere with the catalytic machinery.
Allosteric modulation: Modification of a cysteine residue outside the active site can induce a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency.
This mechanism is supported by the known reactivity of N-ethylmaleimide, a related compound, which is widely used as a reagent to probe the function of sulfhydryl groups in enzymes and has been shown to modulate the activity of various proteins, including receptors and ion channels. nih.govnih.gov
Interactions with Nucleic Acids and Proteins
The structural characteristics of this compound, particularly the planar naphthalene (B1677914) ring, suggest a propensity for interaction with biological macromolecules such as DNA and proteins. These interactions are fundamental to its molecular mechanism of action.
DNA Intercalation and Binding Modes
The naphthalene moiety, a key component of this compound, is known to facilitate the intercalation of molecules into DNA. nih.gov This mode of binding, where the flat aromatic ring inserts itself between the base pairs of the DNA double helix, can significantly alter the DNA's structure and function. Studies on related naphthalene-containing compounds, such as naphthalene monoimides and diimides, have demonstrated their ability to bind to DNA via intercalation. nih.govnih.gov The binding affinity and the specific mode of interaction are influenced by substituents on the naphthalene ring system. nih.gov For instance, the position of substituent groups can affect the coplanarity of the molecule with the DNA base pairs, thereby influencing the strength of the interaction. nih.gov While direct studies on this compound are limited, the presence of the naphthalene group strongly suggests that DNA intercalation is a plausible mechanism of action. This interaction can lead to DNA damage and interfere with cellular processes like replication and transcription. nih.govnih.gov
| Compound Class | Observed DNA Interaction | Potential Consequence |
| Naphthalene-bearing compounds | Intercalative binding to bacterial DNA. nih.gov | Enhanced reactivity with DNA. nih.gov |
| Naphthalene monoimides | Binds to DNA by intercalation. nih.gov | Alteration of DNA structure. |
| Naphthalene diimides | Stabilization of G-quadruplexes in telomeres and promoter regions. nih.gov | Telomere uncapping and DNA damage response. nih.gov |
Non-Covalent Interactions with Proteins and Macromolecules
Beyond its interaction with DNA, this compound is capable of engaging in various non-covalent interactions with proteins and other macromolecules. These interactions, which include hydrogen bonding, van der Waals forces, and hydrophobic interactions, are crucial for the compound's biological activity. nih.gov The naphthalene ring can participate in π-stacking interactions with aromatic amino acid residues in proteins, such as phenylalanine, tyrosine, and tryptophan.
Studies on the interaction of 1,4-naphthoquinone derivatives with human serum albumin (HSA), a major plasma protein, have shown that these compounds can bind to specific sites, primarily through hydrophobic and hydrogen bonding interactions. nih.gov This binding can affect the protein's conformation and function. nih.gov The pyrrolidine-2,5-dione moiety of the molecule can act as a hydrogen bond acceptor, further stabilizing its interaction with protein targets. The interplay of these non-covalent forces dictates the binding affinity and specificity of the compound for its biological targets. nih.gov
Cellular Mechanism Investigations
The interactions of this compound at the molecular level translate into broader effects on cellular function, including the modulation of signaling pathways and the inhibition of cell proliferation.
Modulation of Cellular Signaling Pathways
While direct evidence for the specific signaling pathways modulated by this compound is not extensively documented, related compounds containing the pyrrolidine (B122466) scaffold have been shown to influence cellular signaling. For example, certain pyrrolidine derivatives have been found to inhibit Toll-like receptor (TLR) signaling pathways, which play a key role in the innate immune response and inflammation. nih.gov This inhibition can occur through the suppression of key signaling molecules like nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3). nih.gov Given the structural similarities, it is plausible that this compound could exert its effects through similar mechanisms, although further investigation is required to confirm this.
Mechanisms of Antiproliferative Activity
The antiproliferative properties of compounds structurally related to this compound have been attributed to several mechanisms. For naphthalene diimides, a significant mechanism is the stabilization of G-quadruplex structures in the telomeres and promoter regions of oncogenes. nih.gov This stabilization can lead to telomere uncapping, triggering a DNA damage response and senescence, or inducing chromosomal instability and apoptosis. nih.gov
The pyrrolidine-2,5-dione scaffold itself is found in various compounds with demonstrated biological activity, including anticonvulsant and anticancer properties. nih.gov The antiproliferative effects of such compounds can be influenced by the nature of the substituents on the pyrrolidine ring. nih.gov Therefore, the antiproliferative activity of this compound is likely a multifactorial process stemming from its ability to interact with DNA, potentially modulate signaling pathways, and interfere with the function of key cellular proteins.
| Compound/Scaffold | Proposed Antiproliferative Mechanism | Cellular Outcome |
| Naphthalene diimides | Stabilization of telomeric G-quadruplexes. nih.gov | DNA damage response, senescence, apoptosis. nih.gov |
| Naphthalene diimides | Inhibition of transcription/translation of oncogenes. nih.gov | Downregulation of oncogene expression. nih.gov |
| Pyrrolidine-2,5-dione derivatives | Varies based on substitution. | Inhibition of cell proliferation. |
Advanced Applications in Chemical Biology and Medicinal Chemistry Research
Design and Synthesis of Chemical Probes and Biosensors
The unique structure of 1-(naphthalen-1-yl)pyrrolidine-2,5-dione, which combines a naphthalene (B1677914) fluorophore with a succinimide (B58015) core, makes it a highly promising scaffold for the development of chemical probes and biosensors. The naphthalene moiety is a well-established fluorophore whose emission properties, such as intensity and wavelength, are often sensitive to the local microenvironment, making it an effective reporter group for molecular sensing applications. rsc.orgresearchgate.net Naphthalene-based compounds have been successfully developed as "turn-on" fluorescent chemosensors for detecting specific metal ions like Al³⁺ and Zn²⁺, and as pH sensors for functional cell imaging. nih.govtandfonline.comnih.gov
The synthesis of N-arylsuccinimides can be achieved through established methods, such as the high-temperature condensation of succinic anhydride (B1165640) with an appropriate amine or the cyclization of N-arylsuccinamic acid intermediates. researchgate.netresearchgate.net The pyrrolidine-2,5-dione (succinimide) ring itself serves as a stable and synthetically versatile linker. It is structurally related to maleimide, a group widely used in bioconjugation to covalently link molecules to proteins, often by reacting with thiol groups on cysteine residues. rsc.org
This combination of a fluorescent reporter (naphthalene) and a versatile chemical handle (succinimide) allows for the rational design of targeted probes. For example, the naphthalene ring could be further functionalized to include a specific binding site for a target analyte, while the succinimide portion could be modified to attach the probe to a larger biological molecule or a solid support. Such probes could be designed to signal the presence of a specific ion or molecule through a change in fluorescence upon binding, enabling applications in cellular imaging and diagnostics. nih.gov
Role of N-Arylsuccinimides as Privileged Scaffolds in Drug Discovery
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. The N-arylsuccinimide core, and specifically the pyrrolidine-2,5-dione ring system, is recognized as such a scaffold. researchgate.net Pyrrolidine-2,5-dione derivatives are central components in a wide array of pharmacologically active compounds, demonstrating anticonvulsant, anti-inflammatory, and anticancer properties. nih.govnih.govfrontiersin.org
The versatility of this scaffold arises from its structural features. The two carbonyl groups can act as hydrogen bond acceptors, while the N-aryl substituent, such as the naphthalene group in this compound, provides a large, hydrophobic surface capable of engaging in π-π stacking and van der Waals interactions with biological targets. The ability to easily modify both the aryl group and the succinimide ring allows for the creation of large libraries of compounds, enabling systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given target.
Development of Multi-Target Directed Ligands (MTDLs)
The multifactorial nature of complex diseases like Alzheimer's and cancer has driven a shift from the "one molecule, one target" paradigm to the design of Multi-Target Directed Ligands (MTDLs). nih.gov MTDLs are single chemical entities engineered to interact with multiple disease-relevant targets simultaneously, which can lead to improved efficacy and a lower likelihood of developing drug resistance. bohrium.comnih.govresearchgate.net
The N-arylsuccinimide scaffold is well-suited for MTDL design. Research has shown that N-substituted pyrrolidine-2,5-dione derivatives can be engineered as multitarget anti-inflammatory agents, for example, by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. ebi.ac.uk The structure of this compound can serve as a starting point for creating novel MTDLs. By treating the N-arylsuccinimide core as a central anchor, other pharmacophores can be attached, typically by modifying the aryl ring. For instance, one could design a hybrid molecule that combines the anti-inflammatory or anticancer properties of the succinimide core with a moiety known to inhibit another key protein in a disease pathway, such as a kinase or a cholinesterase. mdpi.com
Fragment-Based Drug Design (FBDD) and Ligand-Based Drug Design (LBDD) Strategies
The N-arylsuccinimide structure is also highly amenable to modern drug design strategies like FBDD and LBDD.
In Fragment-Based Drug Design (FBDD) , small, low-molecular-weight compounds (fragments) are screened to identify weak but efficient binders to a biological target. Once a fragment hit is identified and its binding mode is determined (e.g., by X-ray crystallography), it can be optimized and "grown" into a more potent lead compound. The this compound molecule can be conceptually deconstructed into its constituent fragments: naphthalene and succinimide. Either of these could be identified in a fragment screen. A medicinal chemist could then elaborate on the initial fragment, adding functionality to pick up additional interactions, potentially leading to the discovery of the full N-arylsuccinimide structure or a novel derivative as a potent inhibitor.
In Ligand-Based Drug Design (LBDD) , which is employed when the 3D structure of the target is unknown, the chemical structures of known active molecules are used to develop a pharmacophore model. This model defines the essential spatial arrangement of chemical features required for biological activity. For a series of active N-arylsuccinimides, a pharmacophore model would likely include a hydrophobic/aromatic feature (the naphthalene ring) and two hydrogen bond acceptor features (the succinimide carbonyls) in a specific geometric arrangement. This model can then be used to computationally screen virtual libraries to identify new and structurally diverse compounds that fit the model and are therefore predicted to be active.
Emerging Therapeutic Applications (Focus on Mechanistic Research)
Derivatives of pyrrolidine-2,5-dione are being actively investigated for various therapeutic applications, with research focusing on elucidating their precise mechanisms of action at the molecular level.
Antimicrobial and Antifungal Mechanisms
A significant area of research for N-arylsuccinimides is in the development of new antifungal agents. The fungal cell wall, which is absent in human cells, represents a key selective target. researchgate.net Studies on N-arylsuccinimides have suggested that a primary mechanism of their antifungal action is the disruption of cell wall synthesis. nih.gov Specifically, these compounds may act by inhibiting key enzymes responsible for producing the major structural polymers of the fungal cell wall, such as β-(1,3)-glucan and chitin (B13524). nih.govfrontiersin.org The inhibition of chitin synthase, for example, prevents the proper formation of the cell wall, leading to osmotic instability and fungal cell death. nih.govslideshare.net
| Fungal Cell Wall Component | Synthesizing Enzyme | Potential Target for N-Arylsuccinimides |
| β-(1,3)-glucan | β-(1,3)-glucan synthase | Yes |
| Chitin | Chitin synthase | Yes |
| Mannoproteins | Various glycosyltransferases | Less studied for this class |
The N-aryl group contributes to the compound's lipophilicity, which may facilitate its passage through the fungal cell membrane to reach these intracellular enzyme targets.
Anticancer Mechanisms and Cellular Targets
The N-arylsuccinimide scaffold is a promising framework for the development of novel anticancer agents. Research on related structures indicates that these compounds can exert their effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle. nih.gov
One of the principal anticancer mechanisms is the induction of apoptosis. Studies on various dicarboximide and N-aryl amide derivatives have shown that these molecules can trigger the intrinsic (or mitochondrial) pathway of apoptosis. nih.govresearchgate.net This process involves the activation of stress signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), leading to the release of cytochrome c from the mitochondria. nih.govresearchgate.net This, in turn, activates a cascade of enzymes called caspases, particularly the initiator caspase-9 and the executioner caspases-3 and -7, which dismantle the cell in an orderly fashion. researchgate.netnih.gov Furthermore, some of these compounds may downregulate key survival proteins, such as the X-linked inhibitor of apoptosis protein (XIAP), further promoting cell death. mdpi.com
In addition to inducing apoptosis, these compounds often cause cancer cells to arrest their growth at a specific phase of the cell cycle, most commonly the G2/M phase. researchgate.net This cell cycle block prevents the cancer cells from dividing and can be a prelude to the initiation of apoptosis. researchgate.net
The table below summarizes potential anticancer mechanisms based on studies of structurally related compounds.
| Potential Mechanism | Cellular Effect | Potential Molecular Target(s) | Reference Compound Class |
|---|---|---|---|
| Apoptosis Induction | Activation of Caspase-3 and Caspase-7 | Caspase-9, Mitochondrial pathway | Dicarboximides, N-substituted benzamides |
| Modulation of Survival Pathways | Downregulation of anti-apoptotic proteins | XIAP (Inhibitor of Apoptosis Protein) | Organoarsenic compounds, relevant to apoptosis pathways |
| Cell Cycle Arrest | Blockade at G2/M phase of the cell cycle | Cyclin-dependent kinases (CDKs), Microtubules | N-substituted benzamides, N-aryl-fluorene-carboxamides |
| Activation of Stress Pathways | Phosphorylation of stress kinases | MAPKs (e.g., JNK, p38) | Dicarboximides |
These findings suggest that this compound and related N-arylsuccinimides are promising candidates for further development as therapeutic agents, acting through well-defined molecular pathways to combat fungal infections and cancer.
Neuropharmacological Mechanisms (e.g., Anticonvulsant, Antinociceptive, Antidepressant Activities)
Information not available.
Integration of In Silico and In Vitro Methodologies in Research
Information not available.
Q & A
Q. How can researchers optimize the synthesis of 1-(naphthalen-1-yl)pyrrolidine-2,5-dione to achieve high yields while minimizing side reactions?
Methodological Answer :
- Reaction Design : A three-stage synthesis protocol has been validated, involving pentafluoropropylamine hydrochloride and sodium nitrite in dichloromethane/water at 0°C (Stage 1), followed by coupling with N-(1-naphthalenyl)maleimide (Stage 2), and trifluoroacetic acid-mediated cyclization (Stage 3) .
- Key Parameters :
- Temperature control (0°C for Stage 1, 20°C for Stage 2).
- Reaction time optimization (73 hours for Stage 2).
- Solvent selection (dichloromethane/water mixture enhances solubility and reduces byproducts).
- Yield : 94% under optimal conditions .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural stability of this compound?
Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves dihedral angles between the naphthalene and pyrrolidine rings (e.g., 64.58° in analogous pyridyl derivatives), critical for assessing steric hindrance .
- NMR and IR Spectroscopy :
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways and intermediates in the synthesis of this compound?
Methodological Answer :
- Reaction Path Search : ICReDD’s hybrid computational-experimental framework employs quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example, trifluoroacetic acid’s role in cyclization can be simulated to optimize protonation steps .
- Data Integration : Machine learning algorithms correlate experimental parameters (e.g., solvent polarity, temperature) with reaction outcomes, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in toxicity data for this compound derivatives observed across different studies?
Methodological Answer :
- Controlled Variable Analysis :
- Meta-Analysis : Cross-reference toxicity datasets (e.g., LD values) using statistical tools like ANOVA to identify outliers or confounding variables .
Q. How can factorial design principles improve experimental efficiency in studying the photodegradation of this compound?
Methodological Answer :
-
Full Factorial Design : Test variables such as UV intensity (200–400 nm), pH (3–9), and catalyst concentration (TiO: 0.1–1.0 wt%) in a structured matrix to identify synergistic effects .
-
Response Surface Methodology (RSM) : Optimize degradation efficiency using quadratic models. For example:
Variable Low Level High Level Optimal Value UV Intensity 200 nm 400 nm 350 nm pH 5 9 7.5 TiO Loading 0.3 wt% 0.7 wt% 0.5 wt%
Data Contradiction Analysis
Q. Why do different studies report varying biological activities for this compound derivatives?
Methodological Answer :
- Structural Analogues : Subtle substitutions (e.g., 4-iodophenyl vs. 3-pyridyl groups) alter binding affinities to biological targets (e.g., kinase inhibition vs. antimicrobial activity) .
- Assay Sensitivity : EC values may vary due to differences in assay detection limits (e.g., fluorescence-based vs. colorimetric assays) .
Experimental Design Tables
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature (Stage 2) | 20°C | Maximizes coupling efficiency |
| Reaction Time | 73 hours | Minimizes unreacted intermediates |
| Solvent Ratio (DCM:HO) | 3:1 | Enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
